2(5H)-Furanone, 4-bromo-5-(2-oxopropyl)-3-phenoxy-
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Overview
Description
2(5H)-Furanone, 4-bromo-5-(2-oxopropyl)-3-phenoxy- is a synthetic organic compound with a unique structure that includes a furanone ring, a bromine atom, and phenoxy and oxopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-bromo-5-(2-oxopropyl)-3-phenoxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a furanone derivative, followed by the introduction of the oxopropyl and phenoxy groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-bromo-5-(2-oxopropyl)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the oxopropyl group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
2(5H)-Furanone, 4-bromo-5-(2-oxopropyl)-3-phenoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-bromo-5-(2-oxopropyl)-3-phenoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone
- 4-Bromo-5-(morpholin-4-yl)-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one
Uniqueness
2(5H)-Furanone, 4-bromo-5-(2-oxopropyl)-3-phenoxy- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88969-73-7 |
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Molecular Formula |
C13H11BrO4 |
Molecular Weight |
311.13 g/mol |
IUPAC Name |
3-bromo-2-(2-oxopropyl)-4-phenoxy-2H-furan-5-one |
InChI |
InChI=1S/C13H11BrO4/c1-8(15)7-10-11(14)12(13(16)18-10)17-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI Key |
CVRDYHQXEJUWBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1C(=C(C(=O)O1)OC2=CC=CC=C2)Br |
Origin of Product |
United States |
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